molecular formula C9H12O2S B6147511 5-tert-butylthiophene-3-carboxylic acid CAS No. 888019-40-7

5-tert-butylthiophene-3-carboxylic acid

Cat. No.: B6147511
CAS No.: 888019-40-7
M. Wt: 184.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butylthiophene-3-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The tert-butyl group attached to the thiophene ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butylthiophene-3-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where thiophene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The final step involves the carboxylation of the thiophene ring, which can be achieved through the reaction of the tert-butylthiophene with carbon dioxide in the presence of a strong base like sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-tert-butylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

5-tert-butylthiophene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of polymers, dyes, and electronic materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-tert-butylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxylic acid: Lacks the tert-butyl group, resulting in different reactivity and stability.

    2-tert-butylthiophene-3-carboxylic acid: The tert-butyl group is positioned differently, affecting the compound’s properties.

Uniqueness

5-tert-butylthiophene-3-carboxylic acid is unique due to the specific positioning of the tert-butyl group, which enhances its stability and reactivity compared to other thiophene derivatives. This makes it particularly valuable in various synthetic and industrial applications.

Properties

CAS No.

888019-40-7

Molecular Formula

C9H12O2S

Molecular Weight

184.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.